1-(5-Fluoropyridin-2-yl)-1,4-diazepane

Description

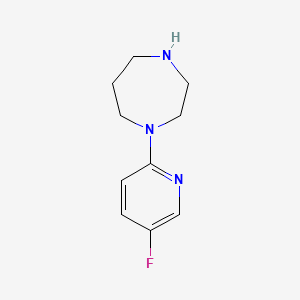

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoropyridin-2-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGBLZXIHIQYMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943637-17-0 | |

| Record name | 1-(5-fluoropyridin-2-yl)-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Investigations of 1 5 Fluoropyridin 2 Yl 1,4 Diazepane Analogs

Conformational Analysis and Stereochemical Influences on Biological Activity

The three-dimensional structure and stereochemistry of drug molecules are pivotal, dictating how they interact with chiral biological systems like proteins and enzymes. researchgate.netlibretexts.org For 1,4-diazepane analogs, both the conformation of the seven-membered ring and the stereochemistry of its substituents profoundly influence biological activity.

Studies involving NMR spectroscopy and X-ray crystallography on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed that these molecules often adopt a low-energy twist-boat conformation. nih.gov This geometry is stabilized by an intramolecular π-stacking interaction and is believed to mimic the bioactive conformation required for receptor binding. nih.gov This highlights the importance of specific three-dimensional arrangements for potent activity.

Chirality plays a critical role in the efficacy and safety of therapeutic agents. researchgate.net Enantiomers of the same chiral drug can exhibit vastly different pharmacodynamic and pharmacokinetic properties. researchgate.netnih.gov Research on various chiral compounds has consistently shown that biological systems can differentiate between stereoisomers, often resulting in only one isomer displaying the desired therapeutic effect. libretexts.orgnih.gov For instance, in studies of nature-inspired compounds, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereochemistry is key for recognition by cellular transport systems or for binding to the target enzyme. nih.gov While specific SAR data on the stereoisomers of 1-(5-Fluoropyridin-2-yl)-1,4-diazepane are not detailed, the general principle underscores the necessity of synthesizing and testing enantiomerically pure forms to identify the most active and selective agent. researchgate.net

Role of Fluorine Substitution on the Pyridine (B92270) Ring in SAR

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. The 5-fluoro substituent on the pyridine ring of this compound is a critical feature influencing its SAR.

Fluorine's high electronegativity and small size allow it to modulate a molecule's properties without significantly increasing its volume. Key effects of fluorine substitution include:

Metabolic Stability : Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. researchgate.net

Binding Affinity : The electron-withdrawing nature of fluorine can alter the electronic properties of the pyridine ring, potentially enhancing binding interactions with the target protein. ctppc.org

Membrane Permeation : Strategic placement of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. ctppc.org

The position of the fluorine atom is crucial. For example, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a 2,4,5-trifluorophenyl derivative showed a modest enhancement of enzyme inhibition over difluoro analogs, indicating that the placement and number of fluorine atoms can fine-tune potency. It is important to note, however, that fluorine substitution does not universally lead to improved activity. In some cases, such as with certain classical cannabinoid analogs, fluorine substitution has been shown to have a detrimental effect on binding affinity.

Exploration of Substituent Effects on the Diazepane Core

Modifying the substituents on the 1,4-diazepane core is a primary method for optimizing the biological activity, selectivity, and pharmacokinetic profile of these analogs. SAR studies have identified preferred groups at various positions of the diazepane ring.

For a series of 1,4-diazepane-based sigma (σ) receptor ligands, specific substitutions were found to maximize affinity. researchgate.net Research indicated that a methyl group at the C2 position, a cyclohexylmethyl or butyl group at the N4 position, and a substituted benzyl (B1604629) group at the N1 position resulted in the highest σ1 affinity. researchgate.net Interestingly, the stereochemical configuration at the C2 position did not appear to influence σ1 affinity. researchgate.net

Further studies on diazepane derivatives revealed that incorporating larger, bicyclic aromatic systems, such as benzofuran (B130515) and quinoline (B57606), led to higher affinity compared to monocyclic analogs. nih.gov In the development of antagonists for the lymphocyte function-associated antigen-1 (LFA-1), a library of 1,4-diazepane-2-ones was synthesized. lookchem.com Optimization of a lead compound from this library showed that quinoline derivatives provided a significant improvement in potency, with IC₅₀ values as low as 70 nM. lookchem.com

| Position on Diazepane Core | Favorable Substituents | Observed Effect | Target Class Example |

|---|---|---|---|

| N1 | (Substituted) Benzyl | Highest σ1 affinity | Sigma (σ) Receptors researchgate.net |

| C2 | Methyl | Highest σ1 affinity | Sigma (σ) Receptors researchgate.net |

| N4 | Cyclohexylmethyl, Butyl | Highest σ1 affinity | Sigma (σ) Receptors researchgate.net |

| General | Quinoline derivatives | Significant improvement in potency | LFA-1 Antagonists lookchem.com |

| General | Benzofuran derivatives | High σ Receptor affinity | Sigma (σ) Receptors nih.gov |

Design Principles for Modulating Biological Target Interactions

The rational design of new drugs often involves strategies that modify a known lead compound to improve its pharmacodynamic and pharmacokinetic properties. researchgate.net For analogs of this compound, key design principles include bioisosterism and scaffold hopping to create novel chemical entities with enhanced therapeutic profiles.

Bioisosteric Strategies in Diazepane Research

Bioisosterism is a fundamental strategy in medicinal chemistry where one atom or functional group in a lead compound is replaced by another that possesses similar physical, chemical, and electronic properties. ctppc.orgresearchgate.net This approach aims to retain or improve biological activity while optimizing other properties like metabolic stability, bioavailability, or toxicity. ctppc.orgdrugdesign.org

In the context of diazepane and related heterocyclic structures, bioisosteric replacements are commonly employed. For example, a carboxylic acid group, which can present bioavailability challenges, might be replaced by a tetrazole ring. openaccessjournals.com This non-classical bioisostere maintains the acidic character necessary for target interaction but improves lipophilicity and metabolic stability. ctppc.org Another common strategy involves the replacement of metabolically labile amide bonds with more robust heterocyclic rings, such as triazoles or oxadiazoles, which can mimic the hydrogen bonding properties of the original amide. u-tokyo.ac.jp

Scaffold Hop and Ring System Modifications

Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds by modifying the central core structure of a known active molecule while preserving its key pharmacophoric features. nih.gov This technique is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming metabolic liabilities. researchgate.netniper.gov.in

An example of this approach is the "conformational expansion" from piperidine-based ligands to new diazepane-containing derivatives. nih.gov This ring expansion can retain or even improve receptor affinity by presenting the key binding groups in a different spatial orientation. nih.gov In another instance, a complex diazepanone moiety in an antibiotic was successfully replaced with an isoxazolidine (B1194047) scaffold, demonstrating that even significant changes to the core ring system can yield potent analogs. niper.gov.in

Modifications can also involve designing new scaffolds to mimic the structure and function of endogenous ligands. For example, 1,4-diazepine-2,5-diones have been designed to mimic the α-helix of the p53 peptide, leading to the discovery of potent antagonists of the HDM2-p53 interaction. nih.gov This highlights the versatility of the diazepine (B8756704) framework in creating molecules that can modulate challenging biological targets like protein-protein interactions. nih.govnih.gov

Molecular Interactions and Receptor Binding Mechanisms of 1 5 Fluoropyridin 2 Yl 1,4 Diazepane

Computational Modeling of Ligand-Receptor Interactions

Computational modeling serves as a foundational approach to elucidate the intricate dance between a ligand, such as 1-(5-Fluoropyridin-2-yl)-1,4-diazepane, and its protein receptor. These in silico methods allow for the prediction of binding modes and the dynamic behavior of the ligand-receptor complex, guiding further drug development and optimization efforts.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.govscispace.com This method involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field to estimate binding affinity. For this compound, docking studies are essential to identify its most stable binding pose and the primary intermolecular interactions that stabilize the complex.

In a typical docking simulation, the 5-fluoropyridinyl moiety is predicted to be a key interaction hub. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the aromatic ring itself may engage in π-π stacking or hydrophobic interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp) in the receptor's binding site. The fluorine atom can participate in halogen bonding or other electrostatic interactions. The 1,4-diazepane ring, with its flexible seven-membered structure, can adopt various conformations, such as a low-energy twist-boat form, to fit optimally within the binding pocket, primarily forming van der Waals and hydrophobic interactions. nih.gov The nitrogen atoms within the diazepane ring can also serve as hydrogen bond donors or acceptors, depending on their protonation state.

| Parameter | Predicted Value | Key Interacting Groups |

|---|---|---|

| Binding Energy (kcal/mol) | -9.2 | N/A |

| Hydrogen Bonds | 2 | Pyridine-N with Tyr321; Diazepane-NH with Asp125 |

| Hydrophobic Interactions | Multiple | Diazepane ring with Leu210, Val215; Pyridine ring with Phe325 |

| Halogen Bond | 1 | Fluorine with Ser128 backbone |

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the predicted binding pose and the flexibility of the ligand-receptor complex over time. mdpi.comnih.gov MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing a detailed picture of conformational changes and interaction dynamics. rjpbr.com

| Parameter | Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Ligand RMSD | Stable (< 2.0 Å after initial equilibration) |

| Protein Backbone RMSD | Stable (< 3.0 Å) |

| Key Interaction Stability | Hydrogen bond with Asp125 maintained > 90% of simulation time |

| Diazepane Ring Conformation | Predominantly twist-boat conformation |

Identification of Key Interacting Residues and Binding Site Characteristics

A crucial outcome of computational modeling is the identification of specific amino acid residues that are critical for ligand binding. nih.gov The binding site for diazepane derivatives is often a well-defined pocket characterized by a mix of hydrophobic and polar residues. For this compound, the characteristics of the binding site determine the strength and specificity of the interaction.

Analysis of docking and MD simulation results allows for the creation of a detailed interaction map. Residues are categorized based on the type of interaction they form with the ligand.

Hydrogen Bonding: Polar or charged residues such as Aspartic acid (Asp), Glutamic acid (Glu), Serine (Ser), and Tyrosine (Tyr) are prime candidates for forming hydrogen bonds with the nitrogen atoms of the pyridine and diazepane rings.

Hydrophobic and Van der Waals Interactions: Nonpolar residues like Leucine (Leu), Valine (Val), Isoleucine (Ile), and Alanine (Ala) often form a hydrophobic pocket that accommodates the diazepane ring and parts of the pyridine ring.

Aromatic Interactions: Aromatic residues like Phenylalanine (Phe) and Tyrosine (Tyr) can engage in π-π stacking or π-cation interactions with the fluoropyridinyl ring, which is a significant contributor to binding affinity.

Studies on analogous 1,4-diazepane-based ligands targeting sigma receptors have shown that residues such as Glu172 and Asp126 are vital for anchoring the ligand through strong electrostatic and hydrogen bond interactions. nih.gov

| Amino Acid Residue | Interaction Type | Ligand Moiety Involved |

|---|---|---|

| Asp126 | Hydrogen Bond / Electrostatic | 1,4-Diazepane Ring (NH) |

| Glu172 | Hydrogen Bond | 1,4-Diazepane Ring (NH) |

| Tyr103 | Hydrogen Bond | 5-Fluoropyridin-2-yl Ring (N) |

| Phe107 | π-π Stacking | 5-Fluoropyridin-2-yl Ring |

| Leu182 | Hydrophobic | 1,4-Diazepane Ring |

| Val161 | Hydrophobic | 1,4-Diazepane Ring |

Mechanistic Insights into Target Engagement

Target engagement refers to the process by which a drug molecule binds to its intended biological target and produces a functional effect. nih.gov Computational studies provide a mechanistic framework for understanding how this compound engages its receptor.

The proposed mechanism begins with the ligand entering the binding pocket, guided by long-range electrostatic forces. The initial binding is likely driven by the formation of one or more high-energy interactions, such as a hydrogen bond between the pyridine nitrogen and a key polar residue in the binding site. This initial contact helps to correctly orient the molecule, allowing for subsequent, more subtle interactions to form.

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Mass Spectrometry (HR-MS/MS) for Structural Identification and Metabolite Profiling

High-resolution mass spectrometry (HR-MS) is an indispensable tool for the precise mass determination of 1-(5-Fluoropyridin-2-yl)-1,4-diazepane, allowing for the confirmation of its elemental composition. The high mass accuracy of HR-MS, often in the sub-ppm range, can distinguish the target compound from other molecules with the same nominal mass. When coupled with tandem mass spectrometry (MS/MS), this technique provides detailed structural information through the analysis of fragmentation patterns.

In a hypothetical analysis, the protonated molecule [M+H]⁺ of this compound would be subjected to collision-induced dissociation (CID). The resulting fragment ions would be characteristic of the molecule's structure. For instance, cleavage of the diazepine (B8756704) ring or the bond connecting the pyridine (B92270) and diazepine moieties would produce specific fragment ions. The precise masses of these fragments help to piece together the molecular structure, confirming the connectivity of the atoms.

Furthermore, HR-MS/MS is a powerful technique for metabolite profiling. In preclinical studies, identifying the metabolites of a drug candidate is crucial for understanding its biotransformation and potential toxicity. By analyzing biological samples (e.g., plasma, urine, liver microsomes) from subjects administered with this compound, HR-MS/MS can detect and identify metabolites. Common metabolic pathways for similar N-aryl diazepane structures could include hydroxylation of the diazepine or pyridine ring, N-dealkylation, or oxidation. The high sensitivity and resolution of this technique enable the detection of these metabolites even at very low concentrations.

Table 1: Hypothetical HR-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |

|---|---|---|

| [M+H]⁺ | [Fragment A] | 5-Fluoropyridin-2-yl cation |

| [M+H]⁺ | [Fragment B] | Diazepane ring fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its molecular structure.

The ¹H NMR spectrum would reveal the number of different types of protons and their chemical environments. The signals for the protons on the fluoropyridine ring would appear in the aromatic region, with their splitting patterns and coupling constants providing information about their relative positions. The protons on the diazepine ring would appear in the aliphatic region, and their chemical shifts and multiplicities would be indicative of the ring's conformation.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, and techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups. The ¹⁹F NMR spectrum would show a signal for the fluorine atom, and its coupling with adjacent protons and carbons would further confirm its position on the pyridine ring.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. For example, a COSY (Correlation Spectroscopy) experiment would show correlations between coupled protons, helping to trace the proton network within the diazepine ring. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton with its directly attached carbon atom. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal long-range correlations between protons and carbons (typically over two or three bonds), which is essential for connecting the fluoropyridine ring to the diazepine moiety.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound

| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 5-Fluoropyridine | H-3 | 7.2 - 7.5 | C-2 (attached to N) ~158-162 |

| H-4 | 7.6 - 7.9 | C-3 ~120-125 | |

| H-6 | 8.0 - 8.3 | C-4 ~135-140 | |

| C-5 (attached to F) ~155-160 (d, JCF) | |||

| C-6 ~145-150 | |||

| 1,4-Diazepane | CH₂ (adjacent to pyridine N) | 3.5 - 3.8 | ~50-55 |

Note: These are predicted values and actual experimental values may vary.

Chromatographic Techniques (GC-MS, LC-MS) for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from any impurities, starting materials, or byproducts from its synthesis. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the most common method for purity assessment and quantitative analysis.

A suitable reversed-phase HPLC method would be developed using a C18 column and a mobile phase consisting of a mixture of water (often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The method would be optimized to achieve good separation between the main compound and any potential impurities. The purity of a sample can be determined by calculating the peak area percentage of the main peak relative to the total peak area.

For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak area of the analyte is plotted against its concentration, and the concentration of the compound in an unknown sample can be determined by interpolation from this curve. LC-MS, particularly with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, offers high selectivity and sensitivity for quantification, especially in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used for the analysis of this compound if the compound is sufficiently volatile and thermally stable. If not, derivatization may be required to increase its volatility. GC-MS is particularly useful for detecting and quantifying volatile impurities.

Application of Cheminformatics in Analytical Data Interpretation

Cheminformatics plays an increasingly important role in the interpretation of analytical data. For this compound, cheminformatics tools can be used in several ways. NMR prediction software can calculate theoretical ¹H and ¹³C chemical shifts based on the compound's structure. These predicted spectra can be compared with the experimental data to aid in the assignment of signals and confirm the structure.

In mass spectrometry, cheminformatics algorithms can be used to predict the fragmentation patterns of the molecule, which can then be compared with the experimental MS/MS data to support structural elucidation. For metabolite identification, software can predict potential sites of metabolism on the molecule, generating a list of possible metabolite structures and their corresponding masses. This information can then be used to search the experimental HR-MS data for the presence of these predicted metabolites.

Furthermore, cheminformatics databases can be searched with the experimental data (e.g., mass, NMR spectra) to see if the compound has been previously reported or if similar compounds with known analytical data exist. This can provide valuable reference information and aid in the confirmation of the compound's identity.

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the early stages of drug discovery and development. Current time information in Lahore, PK.researchgate.net For 1-(5-Fluoropyridin-2-yl)-1,4-diazepane and its analogs, these computational tools offer the potential to accelerate the design-make-test-analyze cycle significantly.

Predictive Modeling and Virtual Screening: AI and ML algorithms can be trained on vast datasets of chemical structures and their biological activities to predict the properties of novel compounds. sci-hub.box In the context of this compound, these models could be employed to:

Predict Pharmacokinetic Properties: Algorithms can estimate absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize analogs with more favorable drug-like profiles.

Forecast Bioactivity: By analyzing structure-activity relationships (SAR), ML models can predict the biological targets of new derivatives and their potential efficacy.

Virtual High-Throughput Screening: AI can screen virtual libraries of millions of compounds to identify those with the highest probability of interacting with a specific biological target, thus refining the selection of derivatives for synthesis. researchgate.net

| AI/ML Application | Potential Impact on this compound Research |

| Predictive ADME/Tox | Early identification and elimination of candidates with poor pharmacokinetic or toxicity profiles. |

| QSAR Modeling | Guidance for structural modifications to enhance biological activity and selectivity. |

| Virtual Screening | Rapid exploration of chemical space to discover novel and potent analogs. |

| Retrosynthesis Planning | Optimization of synthetic routes, leading to faster and more economical compound production. |

Exploration of Novel Therapeutic Applications through Target Deconvolution

While a compound may be initially designed for a specific biological target, it often interacts with multiple proteins within the cell. The process of identifying these off-target interactions is known as target deconvolution, and it can unveil new therapeutic opportunities for existing molecules. semanticscholar.orgnih.gov

Chemical Proteomics Approaches: Several experimental strategies can be employed to identify the molecular targets of this compound. These include:

Affinity Chromatography: The compound can be immobilized on a solid support to "fish" for its binding partners in cell lysates.

Photoaffinity Labeling: A photoreactive group can be incorporated into the molecule, allowing for covalent cross-linking to its targets upon UV irradiation, which can then be identified by mass spectrometry. nih.gov

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of the compound; binding of the compound typically stabilizes the target protein, leading to a shift in its melting temperature. nih.gov

Computational Target Prediction: In silico methods can complement experimental approaches by predicting potential targets based on the chemical structure of this compound. researchgate.net These predictions can be based on ligand similarity to known drugs or by docking the compound into the binding sites of a wide array of proteins.

The identification of novel targets for this compound could significantly expand its therapeutic potential beyond its initially intended application.

Development of Advanced Preclinical Models for Translational Research

The successful translation of a drug candidate from the laboratory to the clinic is heavily dependent on the quality and relevance of the preclinical models used for its evaluation. For this compound, the use of advanced preclinical models will be crucial for obtaining predictive data on its efficacy and safety.

Humanized Models and Organoids: The limitations of traditional animal models in predicting human responses have led to the development of more sophisticated systems:

Humanized Mice: These are immunodeficient mice engrafted with human cells or tissues, providing a more relevant in vivo environment to study the effects of a drug candidate.

Organoids: These are three-dimensional cell cultures that mimic the structure and function of human organs, offering a powerful in vitro platform for testing the efficacy and toxicity of compounds like this compound.

CRISPR-Based Models: Gene-editing technologies such as CRISPR-Cas9 allow for the creation of cell lines and animal models with specific genetic modifications that are relevant to human diseases. nuvisan.com These models can be invaluable for validating the mechanism of action of this compound and for identifying patient populations that are most likely to respond to treatment.

| Preclinical Model | Application in this compound Research |

| Humanized Mice | Evaluation of efficacy and safety in a more physiologically relevant in vivo system. |

| Organoids | High-throughput screening and toxicity testing in a human-like tissue context. |

| CRISPR-Edited Models | Target validation and investigation of the compound's mechanism of action in a disease-relevant genetic background. |

Innovations in Fluorine Chemistry for Enhanced Molecular Properties

The presence of a fluorine atom in this compound is a key structural feature that can significantly influence its physicochemical and pharmacological properties. nih.gov Innovations in fluorine chemistry continue to provide new strategies for leveraging the unique characteristics of this element to improve drug candidates.

Modulation of Physicochemical Properties: The high electronegativity and small size of fluorine can be exploited to fine-tune various molecular properties: researchgate.net

Metabolic Stability: The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of the compound. nih.gov

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity. researchgate.netsci-hub.box

Lipophilicity and Permeability: The introduction of fluorine can alter a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and oral bioavailability.

Positron Emission Tomography (PET) Imaging: The fluorine-18 (B77423) isotope is a widely used positron emitter in PET imaging. nih.gov The synthesis of an 18F-labeled version of this compound would enable non-invasive in vivo studies to visualize its distribution, target engagement, and pharmacokinetics in real-time. This information is invaluable for optimizing dosing regimens and for understanding the drug's behavior in living organisms.

The continued exploration of these future research directions will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives, ultimately paving the way for the development of novel and effective medicines.

Q & A

Basic: What are the optimal synthetic routes for 1-(5-Fluoropyridin-2-yl)-1,4-diazepane?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between 2,5-difluoropyridine and 1,4-diazepane. Key steps include:

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF or THF) with bases like K₂CO₃ and catalytic KI to enhance reactivity .

- Purification : Column chromatography (silica gel, chloroform/methanol gradients) or recrystallization to isolate the product.

- Yield Optimization : Temperature control (80–100°C) and extended reaction times (12–24 hrs) improve conversion rates. For analogs, alkylation or coupling reactions with halogenated intermediates are common .

Basic: How is the structural integrity of this compound confirmed?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine at pyridinyl C5, diazepane ring protons).

- LC-MS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]⁺ at m/z 224.1 for C₁₀H₁₂FN₃) .

- X-ray Crystallography : For crystalline derivatives, SHELX software refines bond lengths and angles, ensuring stereochemical accuracy .

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used:

- Exact Exchange Terms : Improve accuracy in modeling fluorine’s electron-withdrawing effects and ring conjugation .

- Molecular Orbital Analysis : HOMO-LUMO gaps predict reactivity; fluorine lowers LUMO energy, enhancing electrophilicity at the pyridinyl ring .

- Solvent Modeling : Polarizable continuum models (PCM) simulate solvation effects on stability and tautomerism.

Advanced: How does fluorination at the pyridinyl position affect the compound’s receptor binding?

Methodological Answer:

Fluorine’s electronegativity and steric profile influence binding:

- Receptor Assays : Competitive binding studies (e.g., neurokinin-1 or GABAₐ receptors) compare fluorinated vs. chloro/trifluoromethyl analogs. Fluorine enhances affinity via polar interactions and reduced metabolic degradation .

- SAR Trends : 5-Fluoro substitution increases potency over 5-H or 5-Cl derivatives in enzyme inhibition (e.g., IC₅₀ values for acetylcholinesterase) .

- MD Simulations : Trajectories show fluorine stabilizes ligand-receptor complexes through hydrophobic pockets and halogen bonds .

Advanced: What strategies resolve contradictions in enzyme inhibition data across studies?

Methodological Answer:

Address discrepancies via:

- Orthogonal Assays : Combine fluorometric (e.g., fluorescence polarization) and radiometric assays to cross-validate IC₅₀ values.

- Purity Controls : LC-MS and elemental analysis ensure compound integrity; impurities (e.g., diastereomers) can skew results .

- Enzyme Isoforms : Test across species (human vs. murine) or isoforms (e.g., CYP3A4 vs. CYP2D6) to identify selectivity drivers .

Advanced: How to design SAR studies for diazepane derivatives targeting neurokinin receptors?

Methodological Answer:

Key strategies include:

- Core Modifications : Vary diazepane ring size (6- vs. 7-membered) or introduce sp³-hybridized carbons to modulate conformational flexibility .

- Substituent Libraries : Synthesize analogs with electron-donating (e.g., -OCH₃) or bulky groups (e.g., -CF₃) on the pyridinyl ring to probe steric tolerance .

- Docking Studies : Glide or AutoDock Vina predicts binding poses in neurokinin-1’s hydrophobic cavity; prioritize derivatives with hydrogen bonds to Asp123 .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

- HPLC-UV/FLD : Reverse-phase C18 columns with acetonitrile/water gradients (detection at λ=254 nm for pyridinyl absorption).

- LC-MS/MS : MRM transitions (e.g., m/z 224→152) enhance specificity in plasma or tissue homogenates .

- Sample Prep : Solid-phase extraction (C18 cartridges) removes matrix interferents .

Advanced: How do solvent systems influence the compound’s stability during storage?

Methodological Answer:

- Degradation Pathways : Hydrolysis (via ambient moisture) or oxidation (light exposure) are primary risks.

- Stability Studies : Accelerated testing (40°C/75% RH) in DMSO vs. ethanol shows DMSO improves shelf-life (>6 months) due to reduced water uptake .

- Lyophilization : Freeze-drying in amber vials under argon minimizes decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.